molecular formula C24H20N4O4 B2786828 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903342-96-1

2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2786828
CAS RN: 903342-96-1
M. Wt: 428.448
InChI Key: UTEAGDXUELOAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indolizine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves the inhibition of the activity of enzymes such as DNA topoisomerase and histone deacetylase. This leads to the disruption of DNA replication and transcription, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for imaging applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide in lab experiments include its potential as a therapeutic agent for cancer and infectious diseases, as well as its potential as a fluorescent probe for imaging applications. The limitations of using this compound in lab experiments include its toxicity and limited solubility in aqueous solutions.

Future Directions

For research on 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the optimization of its fluorescent properties for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves the reaction of 3-nitrobenzoyl chloride with 2-amino-N-(3,5-dimethylphenyl)indolizine-1-carboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. This compound has also been studied for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-14-10-15(2)12-17(11-14)26-24(30)20-19-8-3-4-9-27(19)22(21(20)25)23(29)16-6-5-7-18(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAGDXUELOAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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